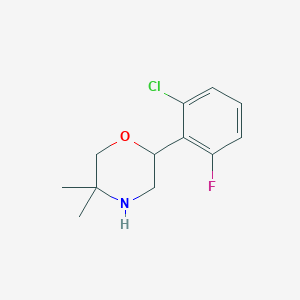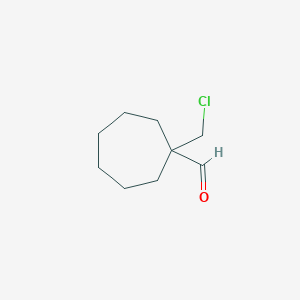
4-Bromo-6-iodopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-iodopyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine and iodine atoms at positions 4 and 6, respectively, makes this compound a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodopyrimidine typically involves halogenation reactions. One common method is the sequential halogenation of pyrimidine. Initially, pyrimidine undergoes bromination to introduce a bromine atom at the 4-position. This is followed by iodination at the 6-position using iodine or an iodine-containing reagent under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Bromo-6-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.
Coupling Products: A wide range of biaryl or alkyl-aryl pyrimidines are formed through cross-coupling reactions.
科学的研究の応用
Chemistry: 4-Bromo-6-iodopyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of potential therapeutic agents. Compounds derived from this compound have shown activity against various biological targets, including enzymes and receptors .
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the performance of these materials .
作用機序
The mechanism of action of 4-Bromo-6-iodopyrimidine and its derivatives depends on the specific biological target or application. In medicinal chemistry, it often acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity towards the target .
類似化合物との比較
- 5-Bromo-2-iodopyrimidine
- 4-Chloro-6-iodopyrimidine
- 4-Bromo-5-iodopyrimidine
Uniqueness: 4-Bromo-6-iodopyrimidine is unique due to the specific positioning of bromine and iodine atoms, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in cross-coupling reactions and as a precursor for synthesizing complex molecules .
特性
CAS番号 |
1417519-08-4 |
|---|---|
分子式 |
C4H2BrIN2 |
分子量 |
284.88 g/mol |
IUPAC名 |
4-bromo-6-iodopyrimidine |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-4(6)8-2-7-3/h1-2H |
InChIキー |
VECKQAJGGIIGSK-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)








amine](/img/structure/B13078758.png)


![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)
